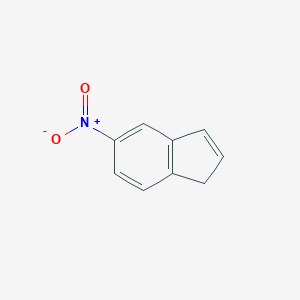
2,4-dichloro-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(4-methoxyphenyl)benzamide, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the benzoic acid family and has a chemical formula of C14H11Cl2NO3. Dicamba has been the subject of numerous scientific studies due to its potential impact on the environment and human health.
作用机制
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and moves throughout the plant, causing abnormal growth and eventually killing the plant. Dicamba is a systemic herbicide, which means it is absorbed by the plant and moves throughout the entire plant system.
生化和生理效应
Dicamba has been found to have a range of biochemical and physiological effects on plants. It has been shown to affect the metabolism of amino acids and proteins, as well as the synthesis of nucleic acids. Dicamba also affects the production of plant hormones, leading to abnormal growth and development.
实验室实验的优点和局限性
Dicamba has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Dicamba is also highly effective against broadleaf weeds, making it a useful tool for plant research. However, 2,4-dichloro-N-(4-methoxyphenyl)benzamide can be toxic to some plant species, which limits its use in certain experiments.
未来方向
There are several future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)benzamide. One area of interest is the development of new formulations of 2,4-dichloro-N-(4-methoxyphenyl)benzamide that are more effective and less toxic to non-target plant species. Another area of research is the impact of 2,4-dichloro-N-(4-methoxyphenyl)benzamide on soil health and microbial communities. Additionally, there is a need for more research on the long-term effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide use on the environment and human health.
In conclusion, 2,4-dichloro-N-(4-methoxyphenyl)benzamide is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds in agriculture. While 2,4-dichloro-N-(4-methoxyphenyl)benzamide has several advantages for use in laboratory experiments, it also has limitations and potential negative impacts on the environment and human health. Further research is needed to fully understand the effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide and to develop new formulations that are more effective and less toxic.
合成方法
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 2,4-dichloroaniline with 4-methoxybenzoic acid in the presence of a base.
科学研究应用
Dicamba has been extensively studied for its effectiveness in controlling weeds in agricultural settings. It has been found to be particularly effective against broadleaf weeds such as pigweed, velvetleaf, and morning glory. Dicamba is commonly used in combination with other herbicides to improve its effectiveness.
属性
CAS 编号 |
83191-08-6 |
|---|---|
产品名称 |
2,4-dichloro-N-(4-methoxyphenyl)benzamide |
分子式 |
C14H11Cl2NO2 |
分子量 |
296.1 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI 键 |
NXLMOHTXJYYLMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)






![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)




![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)
